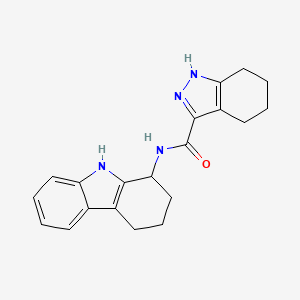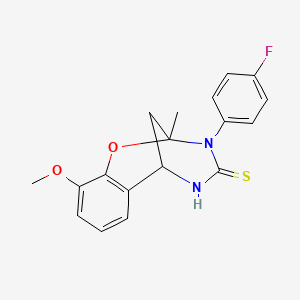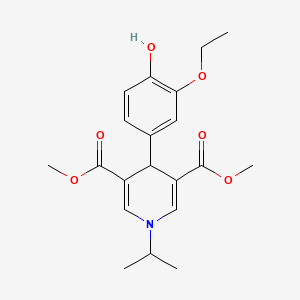![molecular formula C17H18ClN5 B11221432 4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11221432.png)
4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-yl)-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that combines a pyrazolo[3,4-d]pyrimidine core with an azepane ring and a chlorophenyl substituent. Let’s break down its structure:
Pyrazolo[3,4-d]pyrimidine core: This fused bicyclic system contains two nitrogen atoms and three carbon atoms. It imparts unique properties to the compound.
Azepane ring: The seven-membered azepane ring contributes to its structural diversity.
2-Chlorophenyl group: The chlorine-substituted phenyl ring enhances its chemical reactivity.
Preparation Methods
Several synthetic routes exist for the preparation of this compound:
Multistep Synthesis: One approach involves a multistep synthesis starting from commercially available precursors. For example
Industrial Production: Large-scale production typically involves efficient one-pot methods to minimize steps and improve yield.
Chemical Reactions Analysis
Oxidation: The pyrazolo[3,4-d]pyrimidine core can undergo oxidation to form N-oxides.
Reduction: Reduction of the azepane ring or the chlorophenyl group can yield corresponding saturated derivatives.
Substitution: The chlorophenyl group is susceptible to substitution reactions (e.g., Suzuki coupling, Buchwald–Hartwig amination).
Major Products: These reactions yield derivatives with altered pharmacological properties or functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives as potential drugs, targeting kinases, receptors, or enzymes.
Anticancer Agents: Some derivatives exhibit promising antiproliferative activity against cancer cells.
Anti-inflammatory Properties: Certain compounds modulate inflammatory pathways.
Biological Probes: Labeled derivatives serve as imaging agents or probes in biological studies.
Mechanism of Action
Molecular Targets: Depending on the specific derivative, targets may include kinases (e.g., protein kinases), GPCRs, or other cellular proteins.
Pathways: Activation or inhibition of signaling pathways (e.g., MAPK, PI3K/Akt) influences cell behavior.
Comparison with Similar Compounds
Unique Features: Its combination of the pyrazolo[3,4-d]pyrimidine core, azepane ring, and chlorophenyl group sets it apart.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidines without the azepane ring or different substituents.
Properties
Molecular Formula |
C17H18ClN5 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(azepan-1-yl)-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN5/c18-14-7-3-4-8-15(14)23-17-13(11-21-23)16(19-12-20-17)22-9-5-1-2-6-10-22/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
InChI Key |
MFQJGMCTHVCKFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Chlorophenyl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221356.png)
![3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B11221357.png)
![3-[4-(Difluoromethoxy)phenyl]-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11221364.png)



![1-butyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11221395.png)
![(2E)-2-cyano-3-[(2-fluorobenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221400.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B11221406.png)
![N'-[(E)-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11221411.png)

![7-(Furan-2-yl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221428.png)
![2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11221436.png)
